Bamemacrolactin E
Description
Bamemacrolactin is a 24-membered macrolide compound isolated from the marine bacterium Bacillus siamensis found in the Beihai region of Guangxi, China . This macrolactone exhibits selective antifungal activity by inhibiting the spore germination of Sporisorium scitamineum, the causative agent of sugarcane smut disease. Its structure aligns with the broader macrolactin family, characterized by large lactone rings (22–24 members) predominantly produced by marine Bacillus species .
Properties
Molecular Formula |
C24H34O6 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
(3Z,5E,8S,9E,11Z,13R,14R,16R,17E,19E,24R)-8,13,14,16-tetrahydroxy-24-methyl-1-oxacyclotetracosa-3,5,9,11,17,19-hexaen-2-one |
InChI |
InChI=1S/C24H34O6/c1-19-12-6-3-2-4-7-15-21(26)18-23(28)22(27)16-11-10-14-20(25)13-8-5-9-17-24(29)30-19/h2,4-5,7-11,14-17,19-23,25-28H,3,6,12-13,18H2,1H3/b4-2+,8-5+,14-10+,15-7+,16-11-,17-9-/t19-,20+,21+,22-,23-/m1/s1 |
InChI Key |
NRAXHZVAYZPXKQ-SQZKRGSRSA-N |
Isomeric SMILES |
C[C@@H]1CCC/C=C/C=C/[C@@H](C[C@H]([C@@H](/C=C\C=C\[C@H](C/C=C/C=C\C(=O)O1)O)O)O)O |
Canonical SMILES |
CC1CCCC=CC=CC(CC(C(C=CC=CC(CC=CC=CC(=O)O1)O)O)O)O |
Synonyms |
macrolactin S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Bamemacrolactin E is biosynthesized via a type I polyketide synthase pathway. This pathway involves multiple enzymatic steps, including the assembly of the polyketide backbone and various tailoring modifications such as epoxidation, glycosylation, and acylation . The specific conditions for these reactions typically involve the use of marine-derived Bacillus species under controlled fermentation conditions .
Industrial Production Methods
Industrial production of macrolactin S involves large-scale fermentation processes using optimized strains of marine-derived Bacillus species. These processes are designed to maximize yield and purity, often involving the use of specific growth media and controlled environmental conditions to enhance the production of the desired compound .
Chemical Reactions Analysis
Types of Reactions
Bamemacrolactin E undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, such as hydroxyl or carbonyl groups, into the macrolactin structure.
Reduction: This reaction can reduce double bonds or carbonyl groups within the macrolactin structure.
Substitution: This reaction can replace specific functional groups with others, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and various metal catalysts.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents like chlorine or bromine, and alkylating agents like methyl iodide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can yield fully saturated macrolactin analogs .
Scientific Research Applications
Bamemacrolactin E has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying polyketide biosynthesis and enzymatic tailoring reactions.
Biology: Investigated for its antibacterial, antifungal, and antiviral properties, making it a potential candidate for developing new antimicrobial agents.
Industry: Used in the development of new antibiotics and other bioactive compounds
Mechanism of Action
Bamemacrolactin E exerts its effects primarily through the inhibition of bacterial fatty acid synthesis. It targets the enzyme FabG, which is involved in the elongation cycle of fatty acid biosynthesis. By inhibiting this enzyme, macrolactin S disrupts the production of essential fatty acids, leading to the inhibition of bacterial growth .
Comparison with Similar Compounds
Comparison with Similar Macrolactin Compounds
Macrolactins are structurally diverse, with variations in lactone ring size, substituents, and bioactivity. Below is a detailed comparison of bamemacrolactin with key analogues:
Table 1: Structural and Functional Comparison of Bamemacrolactin and Related Macrolactins
Key Comparative Insights
Structural Similarities and Differences :
- All compared macrolactins share a 24-membered lactone core, but substitutions (e.g., epoxy or hydroxyl groups) modulate bioactivity. For instance, the epoxy group in 15,17-Epoxy-16-hydroxy Macrolactin A correlates with enhanced potency against B. subtilis and S. cerevisiae . Bamemacrolactin lacks reported structural modifications but demonstrates unique specificity for spore inhibition .
Antimicrobial Spectrum :
- Bamemacrolactin is niche-specific, targeting plant-pathogenic spores without affecting fungal growth . In contrast, Macrolactin A exhibits broad-spectrum activity against bacteria and fungi, including drug-resistant strains like MRSA .
- Macrolactin H and 15,17-Epoxy-16-hydroxy Macrolactin A show narrower spectra, with the latter demonstrating unusually low MICs (0.16 µM) .
Mechanistic Diversity: While Macrolactin A disrupts cell division and ATPase activity , Bamemacrolactin C interferes with fungal oxidative phosphorylation and protein expression .
Source Organisms :
- Most macrolactins derive from marine Bacillus species, but Bamemacrolactin is uniquely reported from Bacillus siamensis, highlighting ecological diversity in macrolactin production .
Q & A
Q. What ethical considerations arise in sourcing this compound-producing strains from biodiverse regions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
